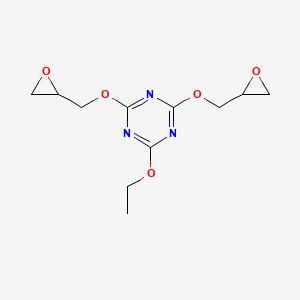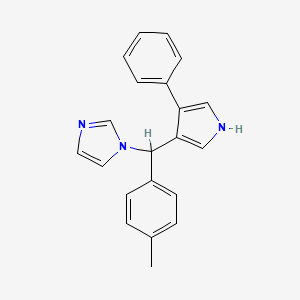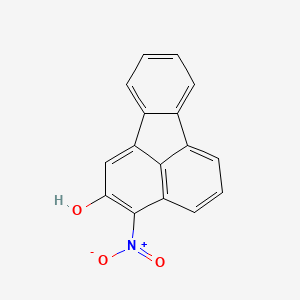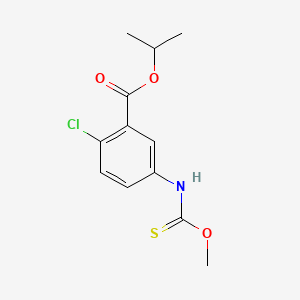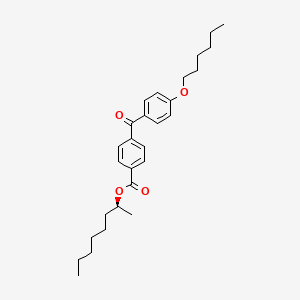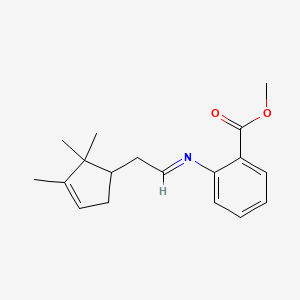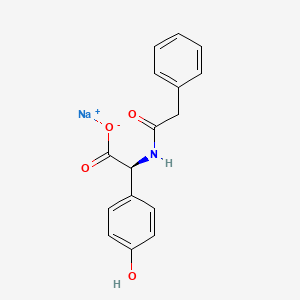
Sodium (S)-(4-hydroxyphenyl)(phenylacetamido)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (S)-(4-hydroxyphenyl)(phenylacetamido)acetate is a complex organic compound that features a sodium ion bonded to a phenylacetamido group and a hydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (S)-(4-hydroxyphenyl)(phenylacetamido)acetate typically involves the reaction of phenylacetic acid with 4-hydroxyphenylacetic acid in the presence of a suitable base such as sodium hydroxide. The reaction proceeds through the formation of an amide bond between the carboxyl group of phenylacetic acid and the amino group of 4-hydroxyphenylacetic acid. The reaction conditions generally include:
Temperature: Moderate heating (50-70°C)
Solvent: Aqueous or organic solvent
Catalyst: Sodium hydroxide or other strong bases
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Materials: High-purity phenylacetic acid and 4-hydroxyphenylacetic acid
Reaction Conditions: Controlled temperature and pressure
Purification: Crystallization or chromatography to obtain the pure compound
化学反応の分析
Types of Reactions
Sodium (S)-(4-hydroxyphenyl)(phenylacetamido)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Bromine, nitric acid
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amine
Substitution: Formation of brominated or nitrated derivatives
科学的研究の応用
Sodium (S)-(4-hydroxyphenyl)(phenylacetamido)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of Sodium (S)-(4-hydroxyphenyl)(phenylacetamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include:
Enzyme Inhibition: Blocking the active site of enzymes
Receptor Binding: Interacting with cell surface receptors to modulate signal transduction pathways
類似化合物との比較
Similar Compounds
Phenylacetic Acid: A precursor in the synthesis of Sodium (S)-(4-hydroxyphenyl)(phenylacetamido)acetate.
4-Hydroxyphenylacetic Acid: Another precursor used in the synthesis.
Sodium Acetate: A simpler compound with similar sodium ion bonding but different functional groups.
Uniqueness
This compound is unique due to its combination of a phenylacetamido group and a hydroxyphenyl group, which imparts distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
84709-12-6 |
|---|---|
分子式 |
C16H14NNaO4 |
分子量 |
307.28 g/mol |
IUPAC名 |
sodium;(2S)-2-(4-hydroxyphenyl)-2-[(2-phenylacetyl)amino]acetate |
InChI |
InChI=1S/C16H15NO4.Na/c18-13-8-6-12(7-9-13)15(16(20)21)17-14(19)10-11-4-2-1-3-5-11;/h1-9,15,18H,10H2,(H,17,19)(H,20,21);/q;+1/p-1/t15-;/m0./s1 |
InChIキー |
SSQICCSBOZHERJ-RSAXXLAASA-M |
異性体SMILES |
C1=CC=C(C=C1)CC(=O)N[C@@H](C2=CC=C(C=C2)O)C(=O)[O-].[Na+] |
正規SMILES |
C1=CC=C(C=C1)CC(=O)NC(C2=CC=C(C=C2)O)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






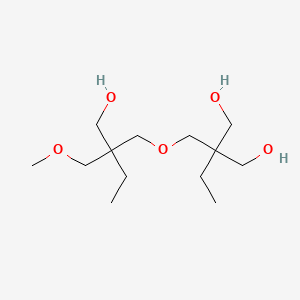

![Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate](/img/structure/B12675221.png)
